molecular formula C24H22N6O3 B2627876 4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide CAS No. 1356542-97-6

4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide

Cat. No.: B2627876
CAS No.: 1356542-97-6
M. Wt: 442.479
InChI Key: KAHJDCHQROLGCB-UHFFFAOYSA-N
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Description

4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide is a complex organic compound with a unique structure that combines a benzyl group, a trimethylated purine-imidazole core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-14-15(2)30-19-21(26-23(30)29(14)18-11-9-17(10-12-18)20(25)31)27(3)24(33)28(22(19)32)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHJDCHQROLGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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